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Compound of Interest

Compound Name:
1,4-Dimethylpyrrolidine-2-

carboxylic acid

CAS No.: 89921-40-4

Cat. No.: B3332485 Get Quote

Executive Summary & Structural Classification
In drug discovery, "dimethyl proline" refers to two structurally distinct isomer classes with

identical molecular weights (

Da) but vastly different fragmentation behaviors. Correct identification is critical:

-dimethylproline is a metabolic biomarker, while ring-substituted (

-methylated) prolines are engineered residues used to lock peptides in cis or trans
conformations.

The Isomer Landscape
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Isomer Class
Specific
Compounds

Structure Type
Primary
Application

-Methylated
-Dimethylproline

(Stachydrine)

Quaternary

Ammonium (Betaine)

Metabolomics,

Osmoprotection

-Methylated
3,3-Dimethylproline

(3,3-dmP)

Secondary Amine

(Ring Substituted)

Peptidomimetics (Turn

stabilization)

4,4-Dimethylproline

(4,4-dmP)

Secondary Amine

(Ring Substituted)

Peptidomimetics

(Hydrophobic core)

5,5-Dimethylproline

(5,5-dmP)

Secondary Amine

(Ring Substituted)

Peptidomimetics (cis-

amide lock)

Mechanistic Fragmentation Analysis
-Dimethylproline (Stachydrine)
Precursor Ion:

144.1 (

) Stachydrine contains a fixed positive charge (quaternary ammonium). Its fragmentation is
dominated by the loss of the carboxyl group and subsequent ring opening. Unlike protonated
amines, it cannot lose a proton to return to a neutral state; it must fragment to stabilize the
charge.

Primary Pathway (Loss of

): The most abundant transition is the loss of the carboxyl group as neutral

(44 Da), yielding the

-dimethylpyrrolidinium ion (

100).

Secondary Pathways (Ring Cleavage): The
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100 ion undergoes ring opening and loss of ethylene or methyl radicals to form characteristic
low-mass ions at

84 and

58.

-Methylated Prolines (3,3-, 4,4-, 5,5-dmP)
Precursor Ion:

144.1 (

) These are secondary amines. In ESI, they form protonated molecular ions. Their
fragmentation follows the "Proline Effect" mechanism, characterized by the formation of a
stable immonium ion.

Immonium Ion Formation (

98): The hallmark of any ring-substituted dimethylproline is the intense immonium ion at

98 (Proline immonium

70 + 2

). This is formed by the combined loss of

and

(or

).

Differentiation via Secondary Fragmentation (

): The

98 immonium ion fragments further by losing

(28 Da) from the ring. The position of the methyl groups determines the mass of the resulting
fragment, allowing differentiation.
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Isomer-Specific Secondary Losses (Theoretical Prediction
based on Proline Mechanisms)

5,5-dmP: Methyls are on the

-carbon (adjacent to

). Ring cleavage typically expels carbons 3 and 4 (

). The methyls are retained on the nitrogen-containing fragment.

Transition:

(Loss of unsubstituted

).

3,3-dmP: Methyls are on the

-carbon. Ring cleavage expels the dimethylated fragment (

).

Transition:

(Loss of dimethylated alkene, 56 Da).

Visualization of Fragmentation Pathways[1][2][3][4]
[5][6]
The following diagram illustrates the divergent pathways for

-methylated vs.

-methylated isomers.
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N,N-Dimethylproline (Stachydrine) C-Methylated Prolines (3,3; 4,4; 5,5)

Precursor (M+)
m/z 144

Dimethylpyrrolidinium
m/z 100

-CO2 (44 Da)

Fragment
m/z 84

-CH4

Fragment
m/z 58

-C3H6 (Ring Open)

Precursor [M+H]+
m/z 144

Immonium Ion
m/z 98

-HCOOH (46 Da)

Retained Methyls
m/z 70

5,5-dmP
(-C2H4)

Lost Methyls
m/z 42

3,3-dmP
(-C4H8)

Click to download full resolution via product page

Caption: Divergent fragmentation logic. Stachydrine loses CO2 immediately; C-methylated

forms generate a stable immonium ion (m/z 98) which then undergoes isomer-specific ring

cleavage.

Comparative Data Summary
The following table synthesizes experimental data for Stachydrine with mechanistic

expectations for ring-substituted isomers.
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Feature -Dimethylproline
(Stachydrine)

5,5-Dimethylproline 3,3-Dimethylproline

Parent Ion
144.1 (

)

144.1 (

)

144.1 (

)

Base Peak (

)

100 (Loss of

)
98 (Immonium) 98 (Immonium)

Diagnostic Loss

Neutral Loss of 44 Da

(

)

Neutral Loss of 46 Da

(

)

Neutral Loss of 46 Da

(

)

Secondary Ions 84, 58 70 (Retains methyls) 42 (Loses methyls)

Mechanism
Charge-remote

fragmentation

Charge-directed

(Mobile Proton)

Charge-directed

(Mobile Proton)

Retention Time
Early eluting (Highly

Polar)

Late eluting

(Hydrophobic)

Late eluting

(Hydrophobic)

Experimental Protocols
Sample Preparation & Derivatization
While Stachydrine can be analyzed directly,

-methylated prolines often require derivatization (e.g., Fmoc, Boc) if analyzed as free amino
acids to improve retention and ionization efficiency.

Protocol for Free Amino Acid Analysis:

Solvent: Dissolve 1 mg of compound in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.

Concentration: Dilute to 1 µM for direct infusion.

Source: ESI Positive Mode.
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MS Acquisition Parameters (Orbitrap/Q-TOF)
To successfully differentiate isomers,

or high-energy CID is often required to break the stable immonium ion.

Ion Source: ESI (

kV).

Capillary Temp:

.

Collision Energy (CID):

MS1

MS2: 20–30 NCE (Normalized Collision Energy). Sufficient to generate

98.

MS2

MS3: 35–45 NCE. Required to fragment the cyclic

98 ion.

Isolation Window: 1.0 Da (Critical to exclude isotopes).

Differentiation Workflow
Perform MS1: Confirm precursor

144.1.

Perform MS2:

If Base Peak is 100: Identify as Stachydrine.

If Base Peak is 98: Identify as Ring-Substituted Dimethylproline.
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Perform MS3 (on

98):

Observe secondary fragments.[1][2]

High intensity

70 indicates methyls are protected on the N-terminus side (5,5-dmP).

High intensity

42 indicates methyls were lost with the ring fragment (3,3-dmP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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